N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzodioxole moiety, and a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzodioxole moiety, and the attachment of the dimethoxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-14-6-13(7-15(8-14)28-2)19(25)24-21-23-16(10-31-21)20(26)22-9-12-3-4-17-18(5-12)30-11-29-17/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAXVPGYDPEYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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